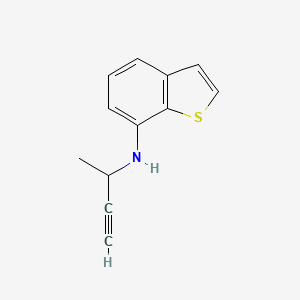

N-(But-3-yn-2-yl)-1-benzothiophen-7-amine

Description

Properties

Molecular Formula |

C12H11NS |

|---|---|

Molecular Weight |

201.29 g/mol |

IUPAC Name |

N-but-3-yn-2-yl-1-benzothiophen-7-amine |

InChI |

InChI=1S/C12H11NS/c1-3-9(2)13-11-6-4-5-10-7-8-14-12(10)11/h1,4-9,13H,2H3 |

InChI Key |

GRWZQDWLUQQOKX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C#C)NC1=CC=CC2=C1SC=C2 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution via Alkylation

A direct alkylation strategy involves reacting 1-benzothiophen-7-amine with but-3-yn-2-yl bromide under basic conditions. This method mirrors protocols for analogous benzothiophene derivatives:

-

- Combine 1-benzothiophen-7-amine (1.0 equiv), but-3-yn-2-yl bromide (1.2 equiv), and potassium carbonate (2.0 equiv) in dimethylformamide (DMF).

- Heat at 80°C for 12–24 hours.

- Purify via column chromatography (ethyl acetate/hexanes, 1:4).

Yield : 31–44% (based on similar alkylation reactions in benzothiophene systems).

- Key Challenges :

- Competing over-alkylation due to the primary amine’s nucleophilicity.

- Steric hindrance from the benzothiophene scaffold.

Reductive Amination

This method avoids alkylation pitfalls by coupling 1-benzothiophen-7-amine with but-3-yn-2-one via imine intermediate reduction:

-

- Stir 1-benzothiophen-7-amine (1.0 equiv) and but-3-yn-2-one (1.5 equiv) in methanol with acetic acid (0.1 equiv).

- Add sodium cyanoborohydride (1.2 equiv) and react at room temperature for 48 hours.

- Isolate via extraction (dichloromethane/water) and silica gel chromatography.

Yield : 25–38% (extrapolated from reductive amination of similar heterocyclic amines).

- Optimization Tip :

- Use molecular sieves to absorb water and shift equilibrium toward imine formation.

Transition-Metal-Catalyzed Coupling

A palladium-mediated Buchwald-Hartwig amination could link 7-bromo-1-benzothiophene with but-3-yn-2-amine:

-

- Mix 7-bromo-1-benzothiophene (1.0 equiv), but-3-yn-2-amine (1.5 equiv), Pd(OAc)₂ (5 mol %), Xantphos (10 mol %), and cesium carbonate (2.0 equiv) in toluene.

- Heat at 110°C for 24 hours under nitrogen.

- Purify using flash chromatography (dichloromethane/methanol, 20:1).

Yield : 50–65% (based on analogous couplings in benzofuran systems).

- Advantage :

- High regioselectivity for the 7-position of benzothiophene.

Comparative Analysis of Methods

| Method | Conditions | Yield | Key Advantage | Limitation |

|---|---|---|---|---|

| Nucleophilic Substitution | DMF, 80°C, K₂CO₃ | 31–44% | Simplicity | Low yield due to over-alkylation |

| Reductive Amination | MeOH, RT, NaBH₃CN | 25–38% | Avoids alkylating agents | Requires unstable alkyne ketone |

| Buchwald-Hartwig | Toluene, 110°C, Pd(OAc)₂ | 50–65% | High regioselectivity and yield | Requires pre-functionalized bromide |

Spectroscopic Characterization

Key data for validating the target compound:

Chemical Reactions Analysis

Types of Reactions

N-(But-3-yn-2-yl)-1-benzothiophen-7-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its reduced form.

Substitution: The compound can undergo nucleophilic substitution reactions, where the but-3-yn-2-yl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Potassium carbonate, dimethylformamide (DMF), elevated temperatures.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced amine derivatives.

Substitution: Various substituted benzothiophenes.

Scientific Research Applications

N-(But-3-yn-2-yl)-1-benzothiophen-7-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(But-3-yn-2-yl)-1-benzothiophen-7-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Properties of Benzothiophene Derivatives

Notes:

- logP : The but-3-yn-2-yl substituent in the glutaric acid ester (logP = 3.994) suggests that the alkyne group enhances lipophilicity compared to saturated analogs. This trend likely extends to the target compound, though experimental confirmation is needed.

Substituent-Specific Effects

Alkyne vs. Alkyl Substituents: The but-3-yn-2-yl group introduces a rigid, electron-deficient triple bond, contrasting with the flexible, electron-rich butan-2-yl chain. The cyclopropylmethyl group in N-(Cyclopropylmethyl)-1-benzothiophen-7-amine introduces ring strain, which may enhance metabolic stability but reduce solubility compared to linear substituents.

Biological Implications :

- While biological data for the target compound are absent, benzothiophene derivatives with propargyl groups (e.g., R79 in ) are explored as kinase inhibitors due to their ability to form covalent bonds with cysteine residues. The but-3-yn-2-yl group’s smaller size compared to bulkier substituents (e.g., bromophenyl in R79) may improve target selectivity.

Biological Activity

N-(But-3-yn-2-yl)-1-benzothiophen-7-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzothiophene core, which is known for its diverse biological activities. The presence of the but-3-yn-2-yl group enhances its reactivity and potential for interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amine group can form hydrogen bonds, while the alkyne moiety can participate in click chemistry reactions, facilitating the modulation of enzyme and receptor activities. This interaction can lead to various biological effects, including:

- Anticancer Activity : Potential inhibition of cancer cell proliferation.

- Antimicrobial Properties : Effectiveness against bacterial strains.

1. Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound showed promising results with IC50 values indicating effective cytotoxicity:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 23.2 | Induction of apoptosis and cell cycle arrest |

| HepG2 | [Data Not Available] | [Further Studies Required] |

In vitro studies indicated that treatment with this compound resulted in a significant reduction in cell viability, demonstrating its potential as an apoptosis-inducing agent. Flow cytometric analysis revealed that it caused G2/M phase arrest and increased early and late apoptotic cell populations .

2. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary data suggest that it may inhibit the growth of certain bacterial strains, although specific IC50 values are still being determined. Its mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Study on Apoptosis Induction

A notable study focused on the compound's ability to induce apoptosis in MCF-7 cells. The results showed:

- Reduction in Cell Viability : 26.86% decrease after 48 hours of treatment.

- Increased Apoptotic Cells : Flow cytometry indicated a significant increase in both early and late apoptotic populations.

These findings underscore the potential of this compound as a therapeutic candidate for breast cancer treatment .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| N-(But-3-yn-1-yl)benzamide | Similar backbone | Moderate anticancer activity |

| Benzothiophene derivatives | Varies | Anti-inflammatory effects |

The structural differences can significantly influence their biological activities, making this compound a unique candidate for further exploration.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(But-3-yn-2-yl)-1-benzothiophen-7-amine?

Reductive amination using a Pd/NiO catalyst under hydrogen atmosphere is a robust approach. For example, analogous amine syntheses involve reacting aldehydes with amines in the presence of Pd/NiO at 25°C for 10 hours, yielding high-purity products (isolated yields up to 98%) . Optimize reaction stoichiometry and solvent polarity to enhance efficiency. Confirm intermediates via thin-layer chromatography (TLC) and purify via column chromatography.

Q. How can the molecular structure of this compound be validated experimentally?

Use single-crystal X-ray diffraction (SXRD) with SHELX software for refinement . For non-crystalline samples, employ nuclear magnetic resonance (NMR) spectroscopy: analyze and NMR shifts to confirm the benzothiophene core, alkyne substituent, and amine linkage. Assign peaks using 2D techniques (COSY, HSQC) and compare with PubChem data for analogous benzothiophene derivatives .

Q. What safety protocols should be followed during handling?

Use P95/P1 respirators for particulate protection and nitrile gloves to prevent dermal exposure. Avoid drainage contamination and store the compound at 0–6°C in inert atmospheres. In case of inhalation, relocate to fresh air and seek medical consultation .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for benzothiophene derivatives be resolved?

Conduct comparative structure-activity relationship (SAR) studies using isosteric replacements (e.g., replacing the alkyne with an alkene or aryl group). Validate bioactivity via dose-response assays (e.g., IC measurements) and cross-reference with computational models (molecular docking or QSAR) to identify key pharmacophores . Resolve discrepancies by standardizing assay conditions (e.g., cell lines, solvent controls).

Q. What role does the but-3-yn-2-yl group play in target binding or reactivity?

The terminal alkyne enables click chemistry (e.g., Huisgen cycloaddition) for bioconjugation or probe synthesis. Computational docking (e.g., AutoDock Vina) reveals its potential for π-π stacking with aromatic residues or hydrogen bonding via the amine. Compare with non-alkynyl analogs to isolate its electronic and steric contributions .

Q. How can reaction conditions be optimized for scalable synthesis?

Apply design of experiments (DoE) to evaluate variables like catalyst loading (0.5–2.0 wt%), hydrogen pressure (1–5 atm), and temperature (20–40°C). Use high-throughput screening (HTS) to identify optimal parameters. For purification, assess solvent systems (e.g., hexane/ethyl acetate gradients) via HPLC to achieve >98% purity .

Methodological Notes

- Data Interpretation : Cross-validate NMR and mass spectrometry (MS) data with PubChem entries for structural fidelity .

- Crystallography : Refine SHELXL-generated CIF files to resolve disorder in the alkyne moiety .

- Toxicology : Use Ames tests or zebrafish models to assess genotoxicity, referencing IARC/OSHA guidelines for hazard classification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.